4-Chloro-2-fluorotoluene

Catalog No.
S1894602
CAS No.
452-75-5
M.F
C7H6ClF
M. Wt
144.57 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-fluorotoluene

CAS Number

452-75-5

Product Name

4-Chloro-2-fluorotoluene

IUPAC Name

4-chloro-2-fluoro-1-methylbenzene

Molecular Formula

C7H6ClF

Molecular Weight

144.57 g/mol

InChI

InChI=1S/C7H6ClF/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3

InChI Key

MKFCYQTVSDCXAQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)F

Canonical SMILES

CC1=C(C=C(C=C1)Cl)F

4-Chloro-2-fluorotoluene is an aromatic compound with the chemical formula C₇H₆ClF. It is characterized by a toluene backbone where a chlorine atom and a fluorine atom are substituted at the 4 and 2 positions, respectively. This compound appears as a colorless to light yellow liquid and has a significant role in organic synthesis due to its unique chemical properties. It is classified as a flammable liquid and can cause skin irritation upon contact .

Typical of aromatic compounds. Its reactivity is influenced by the presence of the electronegative chlorine and fluorine substituents, which can direct electrophilic substitution reactions. Common reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, making it useful in synthesizing other compounds.
  • Electrophilic Aromatic Substitution: The fluorine atom can influence the reactivity of the aromatic ring, often directing electrophiles to the ortho or para positions relative to itself.
  • Cross-Coupling Reactions: It can also be used in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds .

Several methods exist for synthesizing 4-chloro-2-fluorotoluene:

  • Thermal Decomposition Method: This method involves thermal degradation of suitable precursors under controlled temperatures. The process is typically divided into stages to optimize yield and purity. For example, one method outlines four stages of thermal degradation at varying temperatures over extended periods, achieving high purity levels exceeding 99% .
  • Nucleophilic Substitution: Another approach involves the nucleophilic substitution of chlorine or other leaving groups with fluoride sources in the presence of solvents like anhydrous hydrofluoric acid .
  • Electrophilic Aromatic Substitution: This method utilizes electrophiles in the presence of catalysts to introduce chlorine and fluorine onto the aromatic ring .

4-Chloro-2-fluorotoluene finds applications in various fields:

  • Chemical Synthesis: It serves as a building block for synthesizing other organic compounds, particularly heterocycles.
  • Pharmaceutical Industry: Its derivatives may be explored for potential therapeutic applications due to their biological activity.
  • Material Science: Used in developing polymers and other materials through cross-coupling reactions.

Interaction studies involving 4-chloro-2-fluorotoluene primarily focus on its reactivity with nucleophiles and electrophiles in synthetic pathways. Its behavior in biological systems remains less explored but suggests potential interactions with enzymes or receptors due to its halogenated structure. Further research could elucidate its pharmacological properties and toxicological profiles.

Several compounds share structural similarities with 4-chloro-2-fluorotoluene, each exhibiting unique properties:

Compound NameChemical FormulaKey Features
2-Chloro-4-fluorotolueneC₇H₆ClFSimilar halogen substitutions; used in similar reactions .
3-Chloro-2-fluorotolueneC₇H₆ClFDifferent substitution pattern; may exhibit varied reactivity.
4-Bromo-2-fluorotolueneC₇H₆BrFBromine instead of chlorine; potentially different biological activity .
4-Chloro-3-fluorotolueneC₇H₆ClFDifferent fluorine position; affects reactivity patterns.

The uniqueness of 4-chloro-2-fluorotoluene lies in its specific arrangement of halogens that influences both its synthetic utility and potential biological interactions, distinguishing it from its analogs in terms of reactivity and application scope.

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

452-75-5

Wikipedia

4-Chloro-2-fluorotoluene

Dates

Modify: 2023-08-16

Explore Compound Types